molecular formula C15H22ClN3OS B4647496 N-(4-CHLORO-2-METHYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

N-(4-CHLORO-2-METHYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

Cat. No.: B4647496
M. Wt: 327.9 g/mol
InChI Key: WYCFAPNBOTVRBG-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorinated aromatic ring, a morpholine moiety, and a thiourea functional group.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3OS/c1-12-11-13(16)3-4-14(12)18-15(21)17-5-2-6-19-7-9-20-10-8-19/h3-4,11H,2,5-10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCFAPNBOTVRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA typically involves the reaction of 4-chloro-2-methylaniline with 3-morpholinopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form corresponding aniline derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions may produce various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA: Similar structure but lacks the methyl group on the aromatic ring.

    N-(4-METHYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA: Similar structure but lacks the chlorine atom on the aromatic ring.

    N-(4-CHLORO-2-METHYLPHENYL)-N’-(3-PIPERIDINOPROPYL)THIOUREA: Similar structure but contains a piperidine moiety instead of a morpholine moiety.

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-N’-(3-MORPHOLINOPROPYL)THIOUREA is unique due to the presence of both the chlorinated aromatic ring and the morpholine moiety. These structural features may confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-CHLORO-2-METHYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N-(4-CHLORO-2-METHYLPHENYL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

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